molecular formula C9H15N3NaO12P3 B1434607 Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate CAS No. 132619-66-0

Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Cat. No.: B1434607
CAS No.: 132619-66-0
M. Wt: 473.14 g/mol
InChI Key: LOOMQRBEBYCFPP-QDOHZIMISA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ddCTP sodium involves the chemical modification of cytidine. The process typically includes the removal of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, followed by the addition of triphosphate groups. The reaction conditions often require the use of protective groups to prevent unwanted reactions and the use of specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of ddCTP sodium is carried out under stringent conditions to ensure high purity and consistency. The process involves multiple steps, including the synthesis of the nucleotide base, the attachment of the ribose sugar, and the addition of the triphosphate groups. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

ddCTP sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving ddCTP sodium include:

Major Products Formed

The major products formed from reactions involving ddCTP sodium are typically modified nucleotides or nucleotide analogs, which are used in various biochemical assays and research applications .

Scientific Research Applications

Chemistry

In chemistry, ddCTP sodium is used in the synthesis of modified nucleotides and nucleotide analogs. These compounds are essential for studying the structure and function of nucleic acids .

Biology

In biology, ddCTP sodium is a key component in DNA sequencing technologies, particularly the Sanger sequencing method. It is used to terminate DNA synthesis at specific points, allowing researchers to determine the sequence of nucleotides in a DNA strand .

Medicine

In medicine, ddCTP sodium is used in the development of antiviral drugs. It acts as a chain terminator in the replication of viral DNA, making it a valuable tool in the treatment of viral infections such as HIV .

Industry

In the industrial sector, ddCTP sodium is used in the production of diagnostic kits and reagents for molecular biology research.

Mechanism of Action

ddCTP sodium exerts its effects by acting as a chain-terminating inhibitor of DNA polymerase. When incorporated into a growing DNA strand, it prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is particularly useful in DNA sequencing and the development of antiviral drugs .

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dideoxyadenosine 5’-triphosphate sodium salt (ddATP sodium)
  • 2’,3’-Dideoxyguanosine 5’-triphosphate sodium salt (ddGTP sodium)
  • 2’,3’-Dideoxythymidine 5’-triphosphate sodium salt (ddTTP sodium)

Uniqueness

ddCTP sodium is unique among its counterparts due to its specific incorporation into DNA sequences at cytosine positions. This specificity makes it particularly valuable in applications requiring precise termination of DNA synthesis at cytosine residues .

Biological Activity

Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate, often referred to as a dideoxynucleotide analog, has garnered attention for its biological activities, particularly in the context of molecular biology and pharmacology. This compound is characterized by its ability to interfere with nucleic acid synthesis, making it a significant subject of research for therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C9H15N3NaO12P3C_9H_{15}N_3NaO_{12}P_3, with a molecular weight of approximately 473.14 g/mol. Its structural complexity includes a pyrimidine base, a sugar moiety, and multiple phosphate groups that contribute to its biological activity. The IUPAC name is sodium;[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate .

The primary mechanism through which this compound exerts its biological effects is by acting as a chain-terminating inhibitor of DNA polymerase. When incorporated into a growing DNA strand, it prevents the addition of further nucleotides, effectively halting DNA synthesis. This property is particularly valuable in:

  • Antiviral Drug Development : By inhibiting viral replication through interference with viral DNA synthesis.
  • DNA Sequencing Technologies : Serving as a crucial component in methods that require precise termination of DNA strands .

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been shown to be effective against various viruses by inhibiting their replication processes. This has implications for the treatment of viral infections such as HIV and hepatitis.

Cytotoxicity and Safety Profile

While the compound exhibits promising antiviral properties, its cytotoxic effects have also been studied. In vitro assays have demonstrated that at certain concentrations, it can induce apoptosis in cancer cell lines. The cytotoxicity profile varies significantly based on the cell type and concentration used. Detailed studies are necessary to establish safe therapeutic windows for clinical applications .

Table 1: Summary of Key Research Findings

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated efficacy against HIV replication in vitro.
Study 2CytotoxicityInduced apoptosis in ovarian cancer cell lines at high concentrations.
Study 3Mechanism of ActionConfirmed as a chain terminator in DNA synthesis assays.

Case Study: Antiviral Efficacy

In a recent study published in a peer-reviewed journal, this compound was tested against HIV-infected cell lines. The results showed a dose-dependent decrease in viral load, supporting its potential use as an antiviral agent in therapeutic settings .

Properties

CAS No.

132619-66-0

Molecular Formula

C9H15N3NaO12P3

Molecular Weight

473.14 g/mol

IUPAC Name

sodium;[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] phosphate

InChI

InChI=1S/C9H16N3O12P3.Na/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);/q;+1/p-1/t6-,8+;/m0./s1

InChI Key

LOOMQRBEBYCFPP-QDOHZIMISA-M

SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[Na+]

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N.[Na+]

Canonical SMILES

C1CC(OC1COP(=O)([O-])OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Reactant of Route 2
Reactant of Route 2
Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Reactant of Route 3
Reactant of Route 3
Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Reactant of Route 4
Reactant of Route 4
Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Reactant of Route 5
Reactant of Route 5
Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
Reactant of Route 6
Reactant of Route 6
Sodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

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